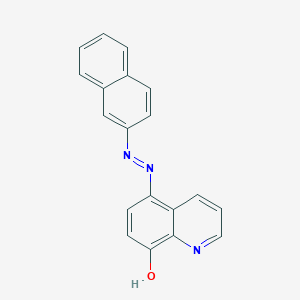

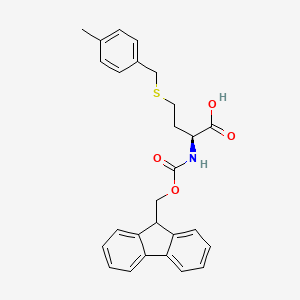

![molecular formula C26H22N2O5S2 B2553110 Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 866038-89-3](/img/structure/B2553110.png)

Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate," is a complex molecule that appears to be related to the field of organic chemistry involving naphthyl and thiophene derivatives. While the specific compound is not directly studied in the provided papers, the papers do offer insights into similar compounds which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of isoxazolidine rings and the introduction of naphthyl and phenylsulfonyl groups. For instance, the synthesis of "Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate" was achieved and characterized using various techniques such as XRD, FT-IR, UV–Vis, and NMR . These methods are likely applicable to the synthesis of the compound of interest, with the potential for similar characterization techniques to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. For example, "Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate" has a central thiophene ring with multiple substituents, and its molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond . This suggests that the compound of interest may also exhibit intramolecular interactions that stabilize its structure, which could be analyzed using similar XRD techniques.

Chemical Reactions Analysis

The reactivity of naphthyl and thiophene derivatives can be inferred from their interactions with other compounds. Arylation of thiols by 2-amino-1-naphthol derivatives has been observed, indicating that naphthyl-containing compounds can undergo substitution reactions with thiols . This could imply that the compound of interest may also participate in similar chemical reactions, potentially leading to the formation of S-aryl derivatives under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using theoretical calculations, such as density functional theory (DFT). These studies provide detailed information about local and global chemical activities, molecular properties, and electrophilic and nucleophilic nature . Non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability are among the properties that can be examined to understand the compound's potential applications in materials science or as a pharmaceutical intermediate.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis and manipulation of thiophene derivatives have been extensively studied, demonstrating their versatility in organic chemistry. For instance, the Gewald reaction, a method for synthesizing 2-aminothiophenes, has been performed under organocatalyzed aqueous conditions, highlighting an efficient approach for producing 2-amino-3-carboxamide derivatives of thiophene in a sustainable manner (Abaee & Cheraghi, 2013). Additionally, the development of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with biological activities showcases the potential for creating novel compounds with therapeutic applications (Faty, Hussein, & Youssef, 2010).

Material Science Applications

In material science, the postfunctionalization of polythiophenes has been explored to tune optical properties and enhance solid-state emission. This approach allows for a systematic study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s, indicating the potential for designing advanced materials for optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).

Biochemistry and Molecular Biology

Thiophene derivatives have also been investigated for their biological activities. Synthesis and in vitro assessment of new 2-amino-3-cyanopyridine derivatives have demonstrated potential anticancer properties, indicating the relevance of thiophene derivatives in developing new therapeutic agents (Mansour, Sayed, Marzouk, & Shaban, 2021). Moreover, the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives have been assessed using in vitro and in silico methodologies, highlighting the importance of understanding the toxicological profiles of these compounds (Lepailleur et al., 2014).

properties

IUPAC Name |

methyl 3-[[2-[2-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S2/c1-32-26(31)25-21(12-13-34-25)28-24(30)16-35-22-9-5-4-8-20(22)27-23(29)15-33-19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15-16H2,1H3,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDMBLIVRKIHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)

![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)

![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)